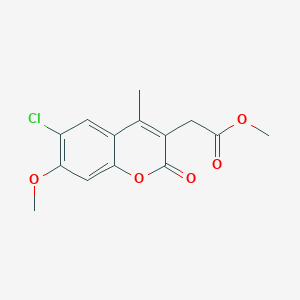

![molecular formula C11H10N2O4S2 B1355777 {2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 62557-09-9](/img/structure/B1355777.png)

{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to “{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid” involves complex chemical reactions. For instance, the synthesis of polysubstituted 2-amino-4H-chromene derivatives involves a cascade type Knoevenagel–Michael addition reaction . Another example is the synthesis of α-arylglycine esters via a one-pot catalytic enantioselective process .Molecular Structure Analysis

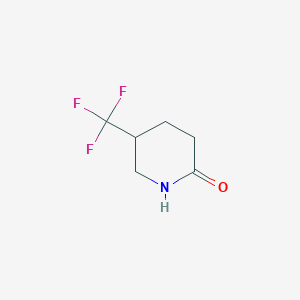

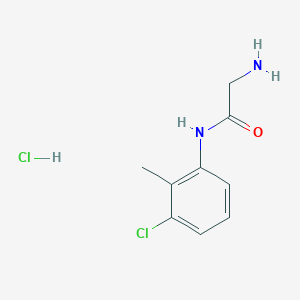

The molecular structure of “this compound” is characterized by the presence of a thiazole ring, a phenylsulfonyl group, and an acetic acid moiety . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving “this compound” or similar compounds are complex and can involve multiple steps. For example, vinyl sulfone-based compounds can undergo irreversible to reversible reactions with thiols . Another example is the reaction of amino acids with ninhydrin, which results in a color change, indicating the presence of α-amino acids .Physical And Chemical Properties Analysis

Amino acids, which have similar structures to “this compound”, are colorless, crystalline substances. They have high melting points due to their ionic properties. Their solubility depends on the polarity, iso-electric point, nature of the solvent, and temperature .Scientific Research Applications

Synthesis Approaches

Thiazol-4-yl}acetic acid derivatives have been synthesized through various methods, contributing to the understanding of their chemical properties and potential applications. For instance, 1,4-benzothiazine derivatives, which include structures similar to the thiazol-4-yl}acetic acid, were synthesized for antimicrobial activity testing, showcasing their significance in developing new antimicrobial agents (Kalekar, Bhat, & Koli, 2011). Additionally, compounds incorporating a 1,3-thiazol-2-yl sulfamoyl moiety were synthesized, indicating the versatility of thiazole derivatives in chemical synthesis (Gein, Bobrovskaya, Russkikh, & Petukhova, 2018).

Antimicrobial Applications

The synthesized thiazole derivatives have been evaluated for their antimicrobial properties, showing varying degrees of activity against bacterial and fungal strains. This highlights their potential in addressing antimicrobial resistance and developing new therapeutic agents. Notably, certain derivatives exhibited significant antibacterial and antifungal activities, underlining the therapeutic potential of thiazole-based compounds in antimicrobial treatment (Kalekar, Bhat, & Koli, 2011).

Mechanism of Action

Target of Action

Similar compounds, such as 5-methyl-2-[(phenylsulfonyl)amino]benzoic acid, have been found to target methionine aminopeptidase 2 in humans . This enzyme plays a crucial role in protein synthesis and cell cycle progression.

Biochemical Pathways

Similar compounds have been found to influence pathways related to protein synthesis and cell cycle progression . The downstream effects of these pathway alterations could include changes in cell growth and proliferation.

Pharmacokinetics

Similar compounds have been found to have variable absorption, distribution, metabolism, and excretion profiles . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Based on the known targets of similar compounds, it is likely that this compound could influence protein synthesis and cell cycle progression, potentially leading to changes in cell growth and proliferation .

properties

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S2/c14-10(15)6-8-7-18-11(12-8)13-19(16,17)9-4-2-1-3-5-9/h1-5,7H,6H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVVEFTUTRSTAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585902 | |

| Record name | {2-[(Benzenesulfonyl)amino]-1,3-thiazol-4-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62557-09-9 | |

| Record name | 2-[(Phenylsulfonyl)amino]-4-thiazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62557-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Benzenesulfonyl)amino]-1,3-thiazol-4-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

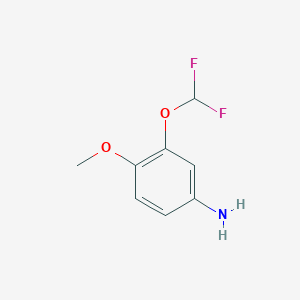

![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B1355747.png)

![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1355756.png)

![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1355758.png)